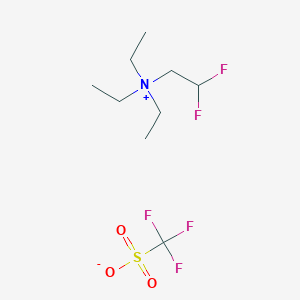

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUBCQLYIWMRNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: From 2,2-Difluoroethanol and Trifluoromethanesulfonyl Chloride

-

- React 2,2-difluoroethanol with trifluoromethanesulfonyl chloride (TFSCl) in the presence of a base such as pyridine or triethylamine.

- Conduct the reaction at low temperature (0°C to room temperature) to control reactivity and minimize side reactions.

Reaction Equation:

$$

\text{HO–CHF–CHF}2 + \text{TFSCl} \rightarrow \text{CHF}2–CHF_2–OTf + \text{HCl}

$$

Method B: From 2,2-Difluoroethanol and Trifluoromethanesulfonic Anhydride

-

- React 2,2-difluoroethanol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine at low temperature.

Reaction Equation:

$$

\text{HO–CHF–CHF}2 + \text{Tf}2\text{O} \rightarrow \text{CHF}2–CHF2–OTf + \text{TfOH}

$$

Quaternization to Form the Ammonium Salt

Once the triflate intermediate is prepared, the next step involves quaternization of triethylamine with 2,2-difluoroethyl triflate.

Method C: Nucleophilic Substitution with Triethylamine

-

- Dissolve triethylamine in an inert solvent such as acetonitrile or dichloromethane.

- Add the triflate reagent gradually under inert atmosphere (nitrogen or argon).

- Maintain the reaction at ambient or slightly elevated temperature (25–60°C).

Reaction Equation:

$$

\text{(C}2\text{H}5)3\text{N} + \text{CHF}2–CHF2–OTf \rightarrow \text{(C}2\text{H}5)3\text{N}^+–CHF2–CHF2 \text{ triflate}^-

$$

Method D: Alternative Approaches

-

- Use of other fluorinated alkyl halides or sulfonates to generate the ammonium salt via nucleophilic substitution.

-

- Elevated temperature (60–80°C) to facilitate quaternization.

- Use of inert solvents and exclusion of moisture to prevent hydrolysis.

Summary of Preparation Data

Additional Insights from Patent Literature and Research

Patent CN112939818A describes a method involving the reaction of trifluoromethanesulfonate with trifluoromethanesulfonyl fluoride under catalysis, followed by distillation to produce trifluoromethanesulfonic anhydride, which can be used to generate triflate derivatives.

Research on Fluorinated Alkylation:

- Fluorinated triflates such as 2,2-difluoroethyl triflate are synthesized with high selectivity via controlled reactions with sulfonyl chlorides or anhydrides, emphasizing moisture control and inert atmospheres to prevent hydrolysis.

Notes and Precautions

Moisture Sensitivity:

Both triflate intermediates and quaternary ammonium salts are highly sensitive to moisture, requiring anhydrous conditions throughout synthesis.Handling Flammable and Toxic Reagents:

Reagents like trifluoromethanesulfonyl chloride and trifluoromethanesulfonic anhydride are corrosive and toxic; appropriate protective measures are essential.Purification:

Purification typically involves column chromatography or distillation under reduced pressure to obtain high purity compounds suitable for subsequent applications.

Data Table: Summary of Key Preparation Parameters

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature | 0°C to 25°C | For triflate formation; low temperature minimizes side reactions |

| Reaction time | 1–4 hours | Sufficient for high yield; monitored via TLC or NMR |

| Solvent | Anhydrous acetonitrile or dichloromethane | Ensures moisture exclusion |

| Yield | >95% for triflate; >90% for ammonium salt | Based on literature and patent reports |

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

- 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is primarily utilized as a reagent in organic synthesis. It is particularly effective in the triflation of alcohols and phenols, enhancing their electrophilic properties and leaving group ability. This makes it invaluable for introducing trifluoromethanesulfonate groups into organic molecules, which can lead to the formation of more reactive intermediates in subsequent reactions .

Case Study: Triflation Reactions

- A study demonstrated its effectiveness in synthesizing complex fluorinated compounds through triflation reactions. The introduction of the trifluoromethanesulfonate group significantly improved the yield and selectivity of the desired products compared to traditional methods .

Pharmaceutical Development

Role in Drug Design

- The compound plays a crucial role in pharmaceutical development by facilitating the creation of novel drug candidates. Its unique fluorinated structure enhances the bioavailability and therapeutic efficacy of pharmaceutical compounds. This is particularly important in designing drugs that require specific pharmacokinetic properties .

Case Study: Fluorinated Drug Candidates

- Research has shown that incorporating 2,2-difluoroethyl groups into drug molecules can lead to improved metabolic stability and reduced toxicity. One notable example involved the synthesis of a fluorinated anti-cancer agent where the use of this compound led to a significant increase in potency against cancer cell lines .

Material Science

Development of Advanced Materials

- In material science, this compound is used to develop fluorinated polymers and coatings. These materials exhibit superior chemical resistance and thermal stability, making them suitable for high-performance applications .

Case Study: Fluorinated Polymers

- A project focused on creating a new class of fluorinated polymers using this compound demonstrated enhanced durability and resistance to harsh chemical environments. The resulting materials were tested for applications in coatings for electronic devices and protective gear, showing promising results .

Environmental Research

Studies on Fluorinated Compounds

- The compound is significant in environmental research, particularly concerning greenhouse gas emissions. Its behavior as a fluorinated compound is studied to understand its impact on atmospheric chemistry and potential contributions to global warming .

Case Study: Atmospheric Impact Analysis

- A comprehensive study investigated the atmospheric degradation pathways of various fluorinated compounds, including this one. The findings indicated that while such compounds are stable under typical conditions, their long-term environmental effects necessitate further investigation due to their potential persistence in the atmosphere .

Analytical Chemistry

Derivatizing Agent

- In analytical chemistry, this compound serves as a derivatizing agent that enhances the detection and quantification of various analytes in complex mixtures. This application is critical for improving the accuracy of chemical analyses in both research and industrial settings .

Case Study: Enhanced Detection Methods

- A recent development demonstrated that using this compound as a derivatizing agent significantly improved the sensitivity of mass spectrometric analyses for environmental samples containing trace levels of pollutants. This advancement allows for more precise monitoring of contaminants in water sources .

Mechanism of Action

The mechanism by which 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through its ability to act as a strong electrophile, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,2-difluoroethyltriethylammonium trifluoromethanesulfonate and related triflate salts:

Structural and Functional Insights:

- Fluorination Impact: The 2,2-difluoroethyl group in the target compound increases hydrophobicity and thermal stability compared to non-fluorinated analogs like tetraethylammonium triflate. However, it is less fluorinated than 2,2,2-trifluoroethyl triflate (CAS: 6226-25-1), which is a neutral ester with higher reactivity in fluorination .

- Ionic vs. Covalent Character : Unlike covalent triflate esters (e.g., 2,2,2-trifluoroethyl triflate), the target compound’s ionic nature makes it suitable for electrochemical applications, similar to tetraethylammonium triflate .

- Cation Size and Conductivity : Larger cations (e.g., tetrapropylammonium) reduce ionic mobility but enhance thermal stability, whereas smaller cations (e.g., N,N-diethylammonium) favor higher conductivity .

Stability and Handling Considerations

- The target compound’s fluorinated alkyl chain likely reduces hygroscopicity compared to non-fluorinated ammonium triflates, though direct data are unavailable.

- 2,2,2-Trifluoroethyl triflate (CAS: 6226-25-1) is moisture-sensitive and incompatible with oxidizers, whereas ionic triflate salts generally exhibit better stability under ambient conditions .

Biological Activity

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFE-TES) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DFE-TES, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula: CHFNOS

- Molecular Weight: 223.22 g/mol

- IUPAC Name: diethylazanium; trifluoromethanesulfonate

- CAS Number: 60933-18-8

DFE-TES primarily functions as an electrophilic agent, facilitating various chemical reactions through its trifluoromethanesulfonate group. This group enhances the compound's ability to act as a leaving group in nucleophilic substitution reactions, thereby influencing biological pathways.

Target Interactions

The compound interacts with several biological targets, including:

- Enzymes: It may inhibit enzyme activity by forming covalent bonds with active sites.

- Receptors: DFE-TES can modulate receptor activity through its interaction with ligands.

Biological Activity

Research indicates that DFE-TES exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that DFE-TES may have antimicrobial effects against certain bacterial strains.

- Cytotoxicity: In vitro studies have shown that DFE-TES can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of DFE-TES against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Study 2: Cytotoxic Effects in Cancer Cells

In a separate study focusing on cancer biology, DFE-TES was tested on various cancer cell lines. The findings showed that at concentrations of 100 µg/mL, DFE-TES led to approximately 70% cell death in treated cells compared to controls.

| Cell Line | Cell Viability (%) at 100 µg/mL |

|---|---|

| HeLa | 30% |

| MCF-7 | 25% |

| A549 | 35% |

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing 2,2-difluoroethyltriethylammonium trifluoromethanesulfonate, and how can purity be validated?

- Methodology : The compound is synthesized via quaternization of triethylamine with 2,2-difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8), a fluorinated building block . Purification typically involves recrystallization or column chromatography. Purity validation employs , -NMR, and elemental analysis. X-ray crystallography (as in ) may confirm structural integrity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology : -NMR identifies proton environments (e.g., ethyl and difluoroethyl groups), while -NMR detects triflate anion signals. IR spectroscopy confirms sulfonate stretching (~1250–1150 cm). Single-crystal X-ray diffraction (as in ) resolves cation-anion interactions . For related triflate salts, UPLC monitoring ensures reaction progress .

Q. In what organic reactions is this ammonium triflate commonly employed?

- Methodology : Triflate salts act as Lewis acid catalysts or ionic liquids. For example, copper(II) trifluoromethanesulfonate catalyzes amidation reactions , while trimethylsilyl triflate (TMSOTf) activates cyclopropane openings . The ammonium cation may stabilize intermediates in nucleophilic substitutions or phase-transfer catalysis .

Advanced Research Questions

Q. How does the trifluoromethanesulfonate anion influence reaction kinetics compared to other counterions (e.g., chloride or tosylate)?

- Methodology : Triflate’s weak coordination and high leaving-group ability enhance reaction rates in SN mechanisms. Comparative kinetic studies (e.g., using -NMR or conductivity measurements) with chloride or tosylate salts can quantify solvent polarity effects and transition-state stabilization .

Q. What strategies mitigate hygroscopicity and degradation during storage?

- Methodology : Store under inert atmosphere (argon) at 0–6°C . Pre-drying solvents (e.g., THF over molecular sieves) and using anhydrous conditions during synthesis reduce hydrolytic degradation. Thermogravimetric analysis (TGA) monitors thermal stability .

Q. How does the difluoroethyl group in the cation affect solubility and reactivity compared to non-fluorinated analogs?

- Methodology : Fluorination increases hydrophobicity and electron-withdrawing effects, altering solubility in polar aprotic solvents (e.g., DMF or acetonitrile). Comparative studies with ethyltriethylammonium triflate via -NMR or reaction yield analysis reveal steric/electronic impacts on catalytic efficiency .

Q. Can this compound act as a phase-transfer catalyst in biphasic systems?

- Methodology : Test in model reactions (e.g., alkylation of potassium acetate in water/toluene). Monitor phase-transfer efficiency via GC-MS or -NMR. Compare with tetrabutylammonium salts (e.g., ) to assess cation lipophilicity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.